molecular formula C15H9NO4S2 B11671747 4-(5-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid

4-(5-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid

Cat. No.: B11671747
M. Wt: 331.4 g/mol
InChI Key: XXOSNTFGLAKMFZ-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound belonging to the class of benzoic acids. It contains a benzene ring with a carboxyl group, a furan ring, and a thiazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a thiazolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives .

Scientific Research Applications

4-(5-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(5-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may target cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-{[(5Z)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H9NO4S2

Molecular Weight

331.4 g/mol

IUPAC Name

4-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C15H9NO4S2/c17-13-12(22-15(21)16-13)7-10-5-6-11(20-10)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,18,19)(H,16,17,21)/b12-7-

InChI Key

XXOSNTFGLAKMFZ-GHXNOFRVSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)S3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.